1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5N2O/c9-7(10)3-15-2-1-6(14-15)4-16-5-8(11,12)13/h1-2,7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAXIIMPTMARBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)(F)F)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound featuring a pyrazole core with distinct fluorinated substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
- Molecular Formula : C8H8F5N2O
- Molecular Weight : 323.06 g/mol
- CAS Number : 1856026-26-0
- Structural Formula :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the preparation of the pyrazole core followed by the introduction of bromine and fluorine substituents using strong bases and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances binding interactions through halogen bonding and hydrophobic effects, potentially leading to inhibition or activation of these targets.
Pharmacological Potential
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory : Similar compounds like celecoxib have shown efficacy in treating inflammatory conditions .
- Antimicrobial : Some pyrazole derivatives have demonstrated antimicrobial properties against various pathogens.
- Anticancer : Investigations into the anticancer potential of pyrazoles are ongoing, with some derivatives showing promise in inhibiting tumor growth.
Case Studies and Research Findings
Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities. For example:
- Study on Trifluoromethyl Pyrazoles : A library of 422 pyrazole derivatives was synthesized and evaluated for biological activity against different biological agents. Certain compounds were found to be toxic to C. elegans, indicating potential cytotoxic effects .
- Medicinal Chemistry Applications : The compound has been explored as a pharmacophore in drug design targeting specific enzymes or receptors involved in disease pathways.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
*Calculated based on molecular formula.
Structural and Electronic Comparisons
Fluorination Impact: The target compound contains five fluorine atoms, significantly increasing its electron-withdrawing character compared to non-fluorinated analogs like 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole. This enhances resistance to oxidative metabolism, a common strategy in drug design . In contrast, the isopropoxymethyl group in ’s compound is less electronegative and more lipophilic .
Substituent Effects :
- The 4-chloro derivative (Ref: 10-F509935) exhibits higher molecular weight and reactivity due to the chloro group, which may facilitate further functionalization (e.g., cross-coupling reactions) .
- Nitro and carboxylic acid groups (–4) increase polarity, making these analogs more suitable for aqueous-phase reactions or ionic interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole?
- Methodology : A common approach involves condensation reactions using hydrazine derivatives. For example, hydrazides or hydrazines can react with trifluoromethyl-containing ketones in dry ethanol at elevated temperatures (e.g., 80°C for 20 hours), followed by solvent removal under reduced pressure . Regioselectivity in pyrazole formation can be influenced by steric and electronic effects of substituents, which should be optimized using NMR monitoring .
Q. How can the purity and molecular identity of this compound be validated?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for purity assessment . Confirm molecular identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing signals for the difluoroethyl (-CH2CF2H) and trifluoroethoxymethyl (-CH2OCH2CF3) groups .
Q. What are the critical physicochemical properties to consider during experimental design?
- Key Properties :
- Molecular Weight : 221.12 g/mol (calculated from C4H6F2N4) .
- Fluorine Content : The presence of multiple fluorine atoms (e.g., in CF2 and CF3 groups) impacts solubility and metabolic stability. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Stability : Store in dry, airtight containers at -20°C to prevent hydrolysis of the trifluoroethoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Methodology : Regioselective modification of the pyrazole ring often requires protecting group strategies. For example, the trifluoroethoxymethyl group can act as a directing group, enabling selective C-5 substitution via palladium-catalyzed cross-coupling reactions. Computational modeling (DFT) can predict reactive sites .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in fluorinated pyrazoles?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 can elucidate bond angles and fluorine atom orientations. For instance, a related trifluoroethyl pyrazole derivative showed a dihedral angle of 12.5° between the pyrazole ring and trifluoroethoxy group, influencing its conformational stability .
Q. How should researchers analyze contradictions in synthetic yield data across different protocols?
- Methodology : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading) from literature. For example, yields >90% were reported for analogous pyrazoles using ethanol at 80°C , while lower yields (60-70%) in THF may arise from incomplete cyclization. Statistical tools like Design of Experiments (DoE) can identify critical variables .
Q. What strategies mitigate toxicity risks during biological testing of fluorinated pyrazoles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
